2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde
Description
Properties
CAS No. |
919088-07-6 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-17-6-8-18(9-7-17)5-4-15-11-14-10-13(12-19)2-3-16(14)20-15/h2-3,10-12H,4-9H2,1H3 |
InChI Key |
SYEIZXRZACJARV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzofuran intermediate with 1-(2-chloroethyl)-4-methylpiperazine under suitable conditions.
Chemical Reactions Analysis
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives, including 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde, exhibit significant antimicrobial properties. Research has shown that modifications to the benzofuran structure can enhance its efficacy against various bacterial and fungal strains.
Data Summary:
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 2.50 - 20 µg/mL | |
| Effective against Gram-positive bacteria |
Case Study: Antimicrobial Efficacy
In a comparative study, several benzofuran derivatives were synthesized and tested for their antimicrobial properties. The results indicated that specific structural modifications enhanced antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in multiple cancer cell lines.
Data Summary:
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition in cancer cell lines | |
| Induces necrosis in cancer cells |
Case Study: Anticancer Properties
A series of experiments conducted on murine models using this compound demonstrated notable tumor reduction in xenograft models, suggesting its potential for further clinical development.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been associated with anti-inflammatory effects. In vitro studies have reported substantial anti-inflammatory activities.
Data Summary:
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS No. 180576-05-0)
- Structure : Contains a piperazine ring linked to an acetic acid group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
- Functional Groups :
- Fmoc group : A base-labile protecting group widely used in solid-phase peptide synthesis.
- Acetic acid : Enables coupling reactions via activation (e.g., as an NHS ester).
- Piperazine : Enhances solubility but lacks the methyl substitution seen in the target compound.
- Applications : Primarily employed as a synthetic intermediate in peptide chemistry to introduce piperazine spacers while avoiding undesired side reactions .
Other Piperazine-Containing Analogues
- Improved pharmacokinetics : Methyl substitution (as in the target compound) increases lipophilicity compared to unsubstituted piperazines.
- Target engagement : Piperazine moieties are common in kinase inhibitors and GPCR-targeting drugs due to their hydrogen-bonding capacity.
Comparative Analysis: Structural and Functional Differences
Tabulated Comparison
Research Findings
- Target Compound : The methylpiperazine-ethyl side chain likely improves blood-brain barrier penetration compared to unsubstituted piperazines, making it relevant for CNS-targeting therapeutics. The carbaldehyde group’s reactivity supports its use in generating imine-linked prodrugs or bioconjugates.
- Fmoc-Piperazine Analogue : The Fmoc group’s bulkiness limits its use in small-molecule drug development but is advantageous in peptide synthesis for temporary protection of amine groups.
Biological Activity
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a carbaldehyde group and a piperazine moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological activity. For instance, derivatives of benzofuran have been shown to act as antagonists for histamine H3 receptors, which are implicated in cognitive functions and neurodegenerative diseases. These compounds can enhance cognitive performance in animal models without inducing adverse effects such as locomotor activity stimulation .
2. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. For example, related benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and HepG2, with IC50 values indicating significant inhibitory potential . The mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
A summary of relevant studies is presented in the following table:
| Study Reference | Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Cytotoxicity | MCF7 | 3.79 | Apoptosis | |
| Neuropharmacology | Rat models | 0.01 (behavioral) | H3 receptor antagonism |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the bioavailability and metabolism of this compound. Initial findings suggest favorable metabolic profiles similar to other piperazine derivatives, indicating potential for therapeutic use with minimal toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
